molecular formula C17H15N5O2 B3723379 N'~3~-[(E)-1-(5-HYDROXY-3-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]NICOTINOHYDRAZIDE

N'~3~-[(E)-1-(5-HYDROXY-3-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]NICOTINOHYDRAZIDE

Cat. No.: B3723379
M. Wt: 321.33 g/mol
InChI Key: FUDQXAFWYDLQDW-YBFXNURJSA-N
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Description

N’~3~-[(E)-1-(5-HYDROXY-3-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]NICOTINOHYDRAZIDE is a complex organic compound that belongs to the class of hydrazones. This compound is characterized by the presence of a pyrazole ring, which is known for its diverse biological activities. The compound’s structure includes a hydroxyl group, a methyl group, and a phenyl group attached to the pyrazole ring, along with a nicotinohydrazide moiety. This unique structure imparts significant chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~3~-[(E)-1-(5-HYDROXY-3-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]NICOTINOHYDRAZIDE typically involves a multi-step process. One common method involves the reaction of 3-methyl-1-phenyl-5-pyrazolone with various benzaldehydes in the presence of a catalyst such as sodium acetate at room temperature . The resulting intermediate is then reacted with nicotinohydrazide under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, pressure, and the use of efficient catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

N’~3~-[(E)-1-(5-HYDROXY-3-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]NICOTINOHYDRAZIDE undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form hydrazine derivatives.

    Substitution: The phenyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction can produce hydrazine derivatives.

Scientific Research Applications

N’~3~-[(E)-1-(5-HYDROXY-3-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]NICOTINOHYDRAZIDE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N’~3~-[(E)-1-(5-HYDROXY-3-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]NICOTINOHYDRAZIDE involves its interaction with various molecular targets and pathways. The compound’s structure allows it to interact with cellular proteins and enzymes, potentially leading to the activation or inhibition of specific biochemical pathways. For example, it may induce apoptosis in cancer cells through the activation of p53-mediated pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives, such as:

Uniqueness

N’~3~-[(E)-1-(5-HYDROXY-3-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]NICOTINOHYDRAZIDE is unique due to its specific combination of functional groups and its potential biological activities. The presence of the nicotinohydrazide moiety, along with the pyrazole ring, imparts distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

IUPAC Name

N-[(E)-(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)methylideneamino]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5O2/c1-12-15(11-19-20-16(23)13-6-5-9-18-10-13)17(24)22(21-12)14-7-3-2-4-8-14/h2-11,21H,1H3,(H,20,23)/b19-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUDQXAFWYDLQDW-YBFXNURJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC=CC=C2)C=NNC(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=O)N(N1)C2=CC=CC=C2)/C=N/NC(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'~3~-[(E)-1-(5-HYDROXY-3-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]NICOTINOHYDRAZIDE
Reactant of Route 2
N'~3~-[(E)-1-(5-HYDROXY-3-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]NICOTINOHYDRAZIDE
Reactant of Route 3
Reactant of Route 3
N'~3~-[(E)-1-(5-HYDROXY-3-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]NICOTINOHYDRAZIDE
Reactant of Route 4
N'~3~-[(E)-1-(5-HYDROXY-3-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]NICOTINOHYDRAZIDE
Reactant of Route 5
N'~3~-[(E)-1-(5-HYDROXY-3-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]NICOTINOHYDRAZIDE
Reactant of Route 6
N'~3~-[(E)-1-(5-HYDROXY-3-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]NICOTINOHYDRAZIDE

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